molecular formula C21H17BrClNO3 B3707595 N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

Cat. No.: B3707595
M. Wt: 446.7 g/mol
InChI Key: GGQLCIVHSDNVAF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of bromine, chlorine, and methoxy groups in the molecular structure suggests that this compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClNO3/c1-26-20-12-15(21(25)24-18-9-5-16(22)6-10-18)4-11-19(20)27-13-14-2-7-17(23)8-3-14/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQLCIVHSDNVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce the amino group.

    Bromination and Chlorination: Selective bromination and chlorination reactions can be carried out using bromine and chlorine reagents under controlled conditions.

    Methoxylation: Introduction of methoxy groups can be achieved using methanol in the presence of a base.

    Amidation: The final step involves the formation of the amide bond through a reaction between the amine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine and chlorine atoms can be reduced to form hydrogenated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of new functionalized benzamides.

Scientific Research Applications

N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide may have several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The presence of halogen and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-methoxybenzamide
  • N-(4-chlorophenyl)-4-methoxybenzamide
  • N-(4-bromophenyl)-4-chlorobenzamide

Uniqueness

The unique combination of bromine, chlorine, and methoxy groups in N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide may confer distinct chemical and biological properties compared to its analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Reactant of Route 2
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N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

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